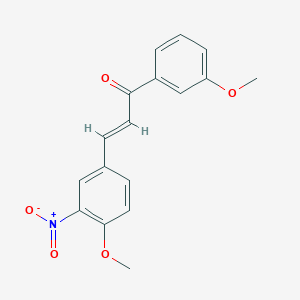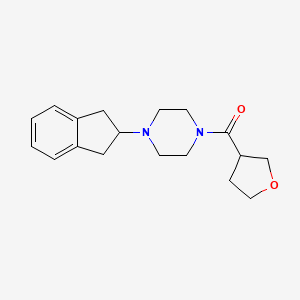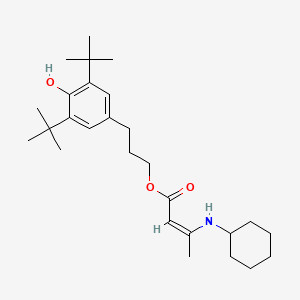![molecular formula C13H24Cl2N2OS B5329064 N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as MTMP, is a chemical compound that has been studied extensively in the field of pharmacology. It is a relatively new compound that has shown promising results in scientific research applications. In
作用機序
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride acts primarily as a serotonin and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a variety of effects on the brain and body. This compound also acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. This compound has also been shown to increase the release of acetylcholine in the brain, which can improve memory and cognitive function.
実験室実験の利点と制限
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it easy to study. It also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on the brain and body. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it can be difficult to control for individual differences in response to the drug.
将来の方向性
There are several potential future directions for research on N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of this compound as a treatment for depression, anxiety, and ADHD. Another area of interest is the development of new compounds that are based on the structure of this compound, but that have improved pharmacological properties. Finally, there is interest in studying the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has shown potential in scientific research applications. It has a well-defined mechanism of action and a variety of biological activities that make it a potential treatment for a variety of disorders. However, there are also limitations to its use, and more research is needed to fully understand its long-term effects and potential for abuse.
合成法
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the condensation of formaldehyde, a primary amine, and an enolizable carbonyl compound. The reductive amination method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Both of these methods have been used successfully to synthesize this compound.
科学的研究の応用
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied extensively in the field of pharmacology due to its potential therapeutic applications. It has been shown to have a variety of biological activities, including serotonin and norepinephrine reuptake inhibition, as well as dopamine receptor agonism. These activities make this compound a potential treatment for a variety of disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS.2ClH/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15;;/h3,10,14H,2,4-9,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODOUQNNBVSNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)

![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
